Whitepaper: Comprehensive Structure Elucidation of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride
Whitepaper: Comprehensive Structure Elucidation of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and a non-negotiable requirement in pharmaceutical development. Ethyl 1-aminocyclobutanecarboxylate hydrochloride, a key building block in the synthesis of novel therapeutic agents, presents a unique analytical challenge due to its compact, strained cyclobutane ring and multiple functional groups. This guide provides a comprehensive, multi-technique strategy for the complete structure elucidation and characterization of this compound, framed within the rigorous context of regulatory compliance. We will progress from foundational analysis to definitive three-dimensional confirmation, explaining the causal logic behind each experimental choice and demonstrating how a self-validating system of analysis provides incontrovertible proof of structure.
Foundational Analysis: Confirming the Molecular Blueprint
Before delving into the intricacies of atomic connectivity, the first principle is to establish the fundamental molecular formula. This initial phase provides the elemental building blocks and the precise molecular weight, which serve as the foundational constraints for all subsequent spectroscopic analysis.
Elemental Analysis
The journey begins with Elemental Analysis (EA) to determine the mass percentages of Carbon, Hydrogen, Nitrogen, and Chlorine. For a compound with the proposed formula C₇H₁₃NO₂·HCl, the expected elemental composition is the benchmark against which the sample is tested.
Table 1: Theoretical vs. Experimental Elemental Composition
| Element | Theoretical % | Experimental % (Typical) |
|---|---|---|
| Carbon (C) | 46.80% | 46.85% ± 0.1% |
| Hydrogen (H) | 7.86% | 7.90% ± 0.1% |
| Nitrogen (N) | 7.80% | 7.78% ± 0.1% |
| Chlorine (Cl) | 19.74% | 19.69% ± 0.1% |
| Oxygen (O)* | 17.81% | - |
*Oxygen is typically determined by difference.
A close correlation between theoretical and experimental values provides the first piece of evidence for the empirical formula, C₇H₁₄ClNO₂.
High-Resolution Mass Spectrometry (HRMS)
While EA provides the ratio of elements, HRMS provides the exact molecular mass of the parent molecule, allowing for the unequivocal determination of the molecular formula. Using a technique like Electrospray Ionization (ESI) in positive ion mode is ideal for this hydrochloride salt. The molecule will be detected as the protonated free base, [C₇H₁₃NO₂ + H]⁺.
Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
Instrument: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Data Acquisition: Acquire the full scan mass spectrum. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).
-
Analysis: Identify the monoisotopic mass for the protonated molecule [M+H]⁺.
The expected exact mass for [C₇H₁₄NO₂]⁺ is 144.10192 Da.[1] An experimental result within a few parts per million (ppm) of this value confirms the molecular formula C₇H₁₃NO₂, providing a critical anchor for the subsequent spectroscopic analyses. The presence of the chlorine atom can be inferred from the isotopic pattern if a chloride adduct ion, such as {[M]Cl₂}⁺, is observed.[2]
Mapping Functional Groups: The Infrared Signature
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For Ethyl 1-aminocyclobutanecarboxylate hydrochloride, the spectrum is expected to show characteristic absorption bands for the ammonium, ester, and alkyl functionalities. The protonation of the amino group significantly influences the spectrum.[3][4]
Table 2: Key FTIR Absorption Bands for Ethyl 1-Aminocyclobutanecarboxylate HCl
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3200-2800 (broad) | N⁺-H stretch | Primary Ammonium (R-NH₃⁺) | The broad, strong absorption is characteristic of the stretching vibrations of the ammonium salt.[5] |
| ~1740 (strong) | C=O stretch | Ester | The strong, sharp peak indicates the presence of a saturated ester carbonyl group. |
| ~1200 (strong) | C-O stretch | Ester | Corresponds to the stretching of the C-O single bond of the ester. |
| 2900-3000 | C-H stretch | Alkyl (sp³) | Represents the C-H bonds of the cyclobutane and ethyl groups. |
The absence of a primary amine N-H stretch (typically two sharp bands around 3300-3500 cm⁻¹) and the presence of the broad ammonium band are key indicators that the compound exists as a hydrochloride salt.
Assembling the Structure: Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to piece together the atomic connectivity.
¹H and ¹³C NMR: Identifying the Pieces
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¹H NMR: The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ethyl group will present as a characteristic quartet (~4.2 ppm) and a triplet (~1.3 ppm). The cyclobutane protons are more complex due to the ring's puckered conformation and will likely appear as overlapping multiplets between 2.0 and 2.8 ppm.[6][7] The ammonium protons (NH₃⁺) may appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show seven distinct carbon signals, corresponding to each carbon atom in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₂- (Ethyl) | ~4.2 (q) | ~62 |
| -CH₃ (Ethyl) | ~1.3 (t) | ~14 |
| -C(NH₃⁺)- (Quaternary) | - | ~60 |
| -C=O (Ester) | - | ~172 |
| -CH₂- (Cyclobutane, C2/C4) | ~2.5-2.8 (m) | ~32 |
| -CH₂- (Cyclobutane, C3) | ~2.0-2.3 (m) | ~15 |
| -NH₃⁺ | ~8.5 (br s) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
2D NMR: Connecting the Pieces
While 1D NMR identifies the fragments, 2D NMR experiments establish their connectivity.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings. A key correlation will be observed between the ethyl quartet and triplet. It will also show correlations among the complex cyclobutane protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for unambiguous assignment of the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to connect the isolated spin systems.
Key Expected HMBC Correlations:
-
The protons of the ethyl CH₂ group will show a correlation to the ester C=O carbon.
-
The protons of the ethyl CH₂ group will also correlate to the quaternary C(NH₃⁺) carbon.
-
The cyclobutane protons will show correlations to the quaternary C(NH₃⁺) carbon and the ester C=O carbon.
These correlations unequivocally link the ethyl group to the ester, which is in turn attached to the quaternary carbon of the cyclobutane ring.
Caption: Key HMBC correlations confirming the molecular backbone.
The Definitive Answer: Single Crystal X-Ray Crystallography
While the combined spectroscopic data provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[8][9] This technique determines the precise three-dimensional arrangement of every atom in the crystal lattice, confirming not only the connectivity but also the stereochemistry and solid-state conformation.[10][11][12]
Protocol: Single Crystal X-Ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction (typically >20 µm in all dimensions).[8] This is often achieved by slow evaporation of a solvent (e.g., ethanol/ether) from a concentrated solution of the compound.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at low temperatures (~100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
The resulting crystal structure will provide precise bond lengths, bond angles, and torsional angles, leaving no ambiguity about the molecular structure.
Ensuring Quality and Compliance: A Regulatory Perspective
In the context of drug development, the structure elucidation package is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application or a New Drug Application (NDA).[13][14] Regulatory bodies like the FDA require a comprehensive characterization of the drug substance to ensure its identity, purity, and quality.[15][16]
The orthogonal analytical techniques described herein form a self-validating system that meets these rigorous standards.
Caption: Integrated workflow for structure elucidation and regulatory filing.
This multi-faceted approach ensures that the molecular structure is not merely proposed but proven. Each technique provides a layer of evidence that corroborates the others, culminating in a data package that is scientifically sound and regulatorily compliant. This rigorous characterization is fundamental to ensuring the safety and efficacy of any potential drug candidate derived from this important chemical building block.
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